8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by the presence of a bromine atom and two but-2-yn-1-yl substituents. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as Linagliptin, a medication used for managing type 2 diabetes.
Classification:
The synthesis of 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 8-bromo-3-methylxanthine with butyne derivatives. The following steps outline a general method for its synthesis:
The molecular structure of 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented by its chemical formula and structural characteristics:
Property | Data |
---|---|
Molecular Weight | 297.11 g/mol |
Melting Point | 285 °C |
Density | 1.71 g/cm³ |
Solubility | Soluble in DMSO |
The compound features a purine core with two butynyl groups at positions 1 and 7 and a methyl group at position 3. The presence of bromine at position 8 enhances its reactivity and biological activity .
8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for compounds like 8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione primarily involves interaction with biological targets such as enzymes or receptors. In particular:
Data from studies indicate that similar compounds show significant binding affinity for dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose homeostasis .
Property | Value |
---|---|
Appearance | Pale yellow solid |
Melting Point | 285 °C |
Storage Conditions | Sealed dry container at 2–8 °C |
The compound exhibits moderate solubility in organic solvents such as DMSO and is stable under recommended storage conditions. It is classified with hazard statements indicating potential health risks upon exposure .
8-bromo-1,7-di(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione serves primarily as a synthetic intermediate in pharmaceutical development:
Its utility in drug development underscores its significance in advancing therapeutic strategies against conditions such as type 2 diabetes .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: